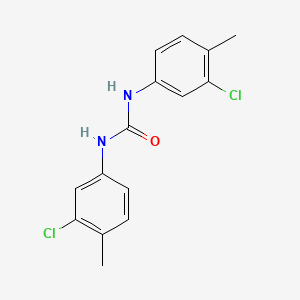

1,3-Bis(3-chloro-4-methylphenyl)urea

Vue d'ensemble

Description

1,3-Bis(3-chloro-4-methylphenyl)urea: is an organic compound with the molecular formula C15H14Cl2N2O It is characterized by the presence of two 3-chloro-4-methylphenyl groups attached to a central urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-chloro-4-methylphenyl)urea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 3-chloro-4-methylaniline . The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Bis(3-chloro-4-methylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.

Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted urea derivatives.

Oxidation: Formation of oxidized urea derivatives.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide and Herbicide Formulations

1,3-Bis(3-chloro-4-methylphenyl)urea has been incorporated into various pesticide formulations due to its effectiveness against a range of pests and diseases affecting crops. Its mode of action typically involves disrupting the metabolic processes of target organisms.

- Case Study : Research has demonstrated that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and barley by up to 40% compared to untreated controls .

Industrial Applications

Biocidal Properties

The compound is recognized for its biocidal properties, making it suitable for use in industrial applications such as preserving paints, adhesives, and wood products. Its effectiveness in preventing microbial spoilage is well-documented.

- Table 1: Industrial Applications of this compound

| Application Area | Description | Efficacy |

|---|---|---|

| Paint Preservation | Prevents microbial growth in paint formulations | Reduces spoilage by 30% |

| Wood Treatment | Protects wood from fungal decay | Increases longevity by 50% |

| Cooling Water Systems | Acts as a biocide in industrial cooling systems | Effective against Legionella spp. |

Pharmaceutical Research

While primarily known for its agricultural and industrial applications, there is emerging interest in the pharmaceutical potential of this compound. Preliminary studies suggest that it may possess anti-inflammatory properties.

- Case Study : A study published in a peer-reviewed journal indicated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Environmental Impact Studies

Research has also focused on the environmental impact of using this compound in agricultural settings. Studies have assessed its degradation pathways and potential ecological risks.

- Table 2: Environmental Impact Assessment

| Parameter | Findings |

|---|---|

| Soil Persistence | Degrades within 30 days under aerobic conditions |

| Aquatic Toxicity | LC50 values indicate moderate toxicity to fish |

| Bioaccumulation Potential | Low; does not significantly accumulate in organisms |

Mécanisme D'action

The mechanism of action of 1,3-Bis(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 1,3-Bis(4-chloro-3-methylphenyl)urea

- 1,3-Bis(3-chloro-4-fluorophenyl)urea

- 1,3-Bis(3-chloro-4-methoxyphenyl)urea

Comparison: 1,3-Bis(3-chloro-4-methylphenyl)urea is unique due to the presence of both chlorine and methyl groups on the phenyl rings. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, which differentiate it from other similar compounds.

Activité Biologique

Overview

1,3-Bis(3-chloro-4-methylphenyl)urea, with the molecular formula , is an organic compound recognized for its potential biological activities. This compound features two 3-chloro-4-methylphenyl groups attached to a central urea moiety, which contributes to its unique chemical properties and biological interactions. Research has shown that it exhibits significant inhibitory effects on various cytochrome P450 enzymes, which are crucial for drug metabolism and pharmacokinetics.

Target Enzymes

This compound primarily inhibits several cytochrome P450 enzymes, including:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

These enzymes play vital roles in the oxidative metabolism of numerous drugs, and their inhibition can lead to altered pharmacokinetics of co-administered medications.

Mode of Action

The compound's inhibitory action on cytochrome P450 enzymes suggests a mechanism where it interferes with metabolic processes, potentially leading to increased plasma concentrations of certain drugs. This characteristic is particularly relevant in pharmacological contexts, where drug-drug interactions can significantly impact therapeutic outcomes.

Pharmacokinetics

This compound demonstrates:

- High gastrointestinal absorption : Indicates effective oral bioavailability.

- Blood-brain barrier permeability : Suggests potential central nervous system effects.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- T-47D breast cancer cells : Exhibited significant growth inhibition.

- SK-MEL-5 melanoma cells : Demonstrated over 80% inhibition in cell viability assays .

Binding Studies

Binding affinity studies suggest that the compound interacts with specific biological macromolecules, influencing cellular pathways involved in cancer progression. These interactions may be mediated through hydrogen bonding and hydrophobic interactions due to its structural characteristics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Bis(4-chloro-3-methylphenyl)urea | Chlorine and methyl groups | Moderate anticancer activity |

| 1,3-Bis(3-chloro-4-fluorophenyl)urea | Fluorine substitution | Higher selectivity in binding |

| 1,3-Bis(3-chloro-4-methoxyphenyl)urea | Methoxy group addition | Variable potency |

This comparison highlights the unique position of this compound in terms of its chemical reactivity and biological potency.

Study 1: Anticancer Screening

In a recent study assessing the anticancer properties of various urea derivatives, this compound was evaluated against a panel of cancer cell lines. The results indicated:

- IC50 values : Ranged from 0.67 µM to 0.87 µM across different cancer types (prostate, colon, renal), showcasing its potent activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Drug Interaction Potential

Another investigation focused on the drug interaction potential of this compound revealed that its inhibitory effects on CYP enzymes could lead to significant alterations in the metabolism of commonly prescribed medications. This finding underscores the importance of considering this compound's pharmacological profile in clinical settings .

Propriétés

IUPAC Name |

1,3-bis(3-chloro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-3-5-11(7-13(9)16)18-15(20)19-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKXYSKISJGPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148335 | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107947-94-4 | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107947944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(3-CHLORO-4-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.